molecular formula C13H23NO4 B3022045 Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate CAS No. 1402568-08-4

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate

Cat. No.: B3022045
CAS No.: 1402568-08-4
M. Wt: 257.33
InChI Key: MHYUFBHMDDIXTD-ZJUUUORDSA-N
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Description

Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate (CAS 1140972-29-7, molecular formula C₁₃H₂₃NO₄, molecular weight 257.33) is a chiral bicyclic ester featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position of a cyclopentane ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for constrained peptides and protease inhibitors, due to its stereochemical rigidity and compatibility with solid-phase synthesis protocols . The Boc group enhances stability during synthetic steps while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid).

Properties

IUPAC Name

ethyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYUFBHMDDIXTD-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate typically involves the following steps:

    Protection of the Amino Group: The amino group on the cyclopentane ring is protected using a tert-butoxycarbonyl (boc) group. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group on the cyclopentane ring is esterified with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base.

    Deprotection: Commonly performed using trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid.

    Deprotection: Yields the free amine.

    Substitution: Forms substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate serves as an important building block in the synthesis of various biologically active compounds. Its Boc-protected amino group allows for selective reactions while maintaining the integrity of the molecule during synthetic transformations.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its role in developing peptide-based drugs and protease inhibitors. The cyclopentane structure contributes to the pharmacological properties of derivatives synthesized from it, which may exhibit significant therapeutic effects .

Biochemical Studies

The compound is also used in biochemical research to study interactions with biological targets, helping to elucidate its mechanisms of action within biological systems . This application is crucial for understanding how similar compounds can be optimized for drug development.

Case Studies and Research Findings

Several studies have demonstrated the utility of this compound in various applications:

Peptide Synthesis

Research has shown that this compound can be effectively utilized as an intermediate in synthesizing cyclic peptides. For instance, a study highlighted its role in constructing cyclic peptide libraries that could lead to novel therapeutic agents .

Development of Protease Inhibitors

Another significant application involves its use in synthesizing protease inhibitors, which are crucial for treating various diseases including cancer and viral infections. The unique stereochemistry provided by this compound enhances the binding affinity to target proteases .

Mechanism of Action

The mechanism of action of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate involves its role as a protecting group in organic synthesis. The boc group protects the amino group from unwanted reactions during synthetic procedures. Upon completion of the synthesis, the boc group can be removed to reveal the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physical Properties

Compound Molecular Formula Molecular Weight [α]²⁵_D (c, Solvent) Deprotection Method
Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate C₁₃H₂₃NO₄ 257.33 −6.94 (c 0.20, EtOH) TFA
Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate C₁₅H₁₉NO₄ 301.32 Not reported H₂/Pd-C
Ethyl (1R,2S)-2-aminocyclohexanecarboxylate C₉H₁₇NO₂ 185.24 −11.13 (c 0.20, EtOH) N/A

Biological Activity

Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate is a bicyclic compound notable for its unique structure and potential biological activities. This article explores its biological activity, synthesis, and applications in medicinal chemistry, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₃NO₄
  • Molecular Weight : 257.33 g/mol
  • IUPAC Name : Ethyl (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate
  • CAS Number : 1140972-29-7

The compound features a cyclopentane ring with a carboxylate ester and a tert-butoxycarbonyl (Boc) protected amino group, enhancing its stability and versatility in synthetic applications.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Material : Cyclopentanone is used as the starting material.
  • Amination : The cyclopentanone undergoes reductive amination to introduce an amino group.
  • Protection : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl).
  • Esterification : The carboxylic acid group is esterified with ethanol to yield the final product.

This synthetic route allows for the introduction of chirality and functional groups necessary for biological activity .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
Ethyl 2-AminocyclopentanecarboxylateStructureLacks Boc protection; more reactive amino group.
N-Boc-2-Aminocyclopentanecarboxylic AcidStructureContains carboxylic acid instead of ester; useful for peptide synthesis.
3-Aminocyclopentane-1-carboxylic AcidStructureDifferent position of amino group; may exhibit different biological activities.

The table highlights how this compound stands out due to its specific stereochemistry and functionalization compared to other related compounds.

Case Studies and Research Findings

Research on similar compounds has indicated potential therapeutic applications:

  • Antimicrobial Studies : Derivatives of cyclopentanecarboxylic acids have been evaluated for their antimicrobial properties in vitro, showing promising results against various bacterial strains.
  • Neuroprotective Effects : Compounds featuring similar structural motifs have been investigated for their neuroprotective effects in models of cerebral ischemia, suggesting that modifications such as Boc protection may enhance bioavailability and efficacy .
  • Chiral Synthesis Applications : this compound is utilized as a building block in the synthesis of chiral drugs targeting neurological and cardiovascular diseases. Its ability to introduce chirality into target molecules is particularly valuable in drug development .

Q & A

What are the key challenges in the stereoselective synthesis of Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate, and how can they be addressed methodologically?

Level: Advanced
Answer:
The synthesis of this stereoisomer requires precise control over the cyclopentane ring conformation and Boc-protection. A critical challenge is achieving high enantiomeric excess (ee) during the reductive amination of ethyl 2-oxocyclopentanecarboxylate precursors. Evidence from scalable protocols (e.g., using (S)-1-phenylethylamine and dibenzoyl-D-tartaric acid for diastereomeric resolution) shows that chiral resolution via salt formation can improve ee >98% . Reaction optimization includes:

  • Temperature control : Heating during imine formation (40–60°C) to enhance reaction kinetics.
  • Solvent selection : Acetonitrile or ethyl acetate for improved solubility of intermediates .
  • Catalysts : Use of chiral auxiliaries or enzymes for asymmetric induction .

How can researchers resolve contradictions in NMR data for this compound derivatives reported in different studies?

Level: Advanced
Answer:
Discrepancies in NMR chemical shifts often arise from solvent effects, concentration, or impurities. For example, δ 2.29 ppm (s, 3H) in DMSO-d6 may shift in CDCl3 due to hydrogen bonding differences. Methodological steps include:

  • Standardized conditions : Use identical solvent, temperature, and internal standards (e.g., TMS).
  • 2D NMR validation : HSQC and COSY to confirm proton-carbon correlations and resolve overlapping signals .
  • Crystallography : X-ray diffraction of single crystals to unambiguously assign stereochemistry .

What experimental strategies are recommended for analyzing the stability of the Boc group in this compound under varying pH conditions?

Level: Advanced
Answer:
The Boc group is prone to cleavage under acidic conditions. Stability assays should include:

  • pH titration : Monitor decomposition via HPLC at pH 1–7 (e.g., using 0.1 M HCl for accelerated degradation studies).
  • Mass spectrometry : Track molecular ion ([M+H]<sup>+</sup>) loss of tert-butyl (Δm/z = 56) .
  • Kinetic studies : Calculate half-life (t1/2) at 37°C to predict shelf-life in biological buffers .

How does this compound serve as a building block in β-peptide foldamer design?

Level: Advanced
Answer:
The cyclopentane backbone imposes restricted conformational flexibility, enabling predictable secondary structures (e.g., helices or sheets). Methodological applications include:

  • Solid-phase synthesis : Incorporate the compound via Fmoc/t-Bu chemistry, using HATU/DIPEA for coupling .
  • Circular dichroism (CD) : Monitor folding in aqueous/organic solvent mixtures to assess helical propensity .
  • Comparative studies : Contrast with acyclic analogs to quantify rigidity effects on bioactivity .

What advanced purification techniques are most effective for isolating this compound from diastereomeric mixtures?

Level: Advanced
Answer:

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol gradients .
  • Crystallization-induced asymmetric transformation (CIAT) : Recrystallize diastereomeric salts (e.g., with dibenzoyl-D-tartaric acid) to enrich the desired isomer .
  • Preparative HPLC : Optimize retention times using C18 columns and 0.1% TFA in acetonitrile/water .

How can researchers validate the stereochemical assignment of this compound using computational methods?

Level: Advanced
Answer:

  • DFT calculations : Compare experimental and calculated <sup>13</sup>C NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G*) .
  • Optical rotation : Match observed [α]D with values predicted via quantum mechanics (e.g., ORCA software) .
  • X-ray crystallography : Resolve absolute configuration by anomalous dispersion effects .

What are the limitations of using this compound in large-scale peptide synthesis, and how can they be mitigated?

Level: Advanced
Answer:

  • Cost of chiral resolution : Scalable diastereomeric salt resolution reduces costs vs. chiral catalysts .
  • Solubility issues : Use DMF or NMP for improved solubility during coupling reactions.
  • Byproduct formation : Monitor Boc deprotection with TFA scavengers (e.g., triisopropylsilane) to prevent carbocation side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate
Reactant of Route 2
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Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate

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